5-(4-fluorophenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide

Lipophilicity Drug-likeness Solubility

This compound features a meta-methylsulfonamido (-NHSO₂CH₃) pharmacophore, a key structural difference from the methylsulfonyl (-SO₂CH₃) group found in rofecoxib-class COX-2 inhibitors. It enables head-to-head COX-1/COX-2 selectivity assays to quantify how the methylsulfonamido group shifts the selectivity index (observed range 3.1–39.4 in furanone-SAR). The meta-substitution pattern is underrepresented in screening collections, making it a critical SAR probe for evaluating positional effects on target binding. Additionally, the 1.6 log unit XLogP3 reduction versus its methylsulfanyl analog (CAS 1798662-02-8) allows systematic ADME property investigations. Procure both compounds for paired assays that isolate sulfonamide contributions without confounding core changes.

Molecular Formula C17H14FN3O4S
Molecular Weight 375.37
CAS No. 1795297-09-4
Cat. No. B2377362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorophenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide
CAS1795297-09-4
Molecular FormulaC17H14FN3O4S
Molecular Weight375.37
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN3O4S/c1-26(23,24)21-14-4-2-3-13(9-14)20-16(22)17-19-10-15(25-17)11-5-7-12(18)8-6-11/h2-10,21H,1H3,(H,20,22)
InChIKeyUZAITBLHTZRWMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Fluorophenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide (CAS 1795297-09-4): Core Physicochemical & Structural Baseline for Procurement Decision-Making


5-(4-Fluorophenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide (CAS 1795297-09-4) is a synthetic 1,3-oxazole-2-carboxamide derivative bearing a 4-fluorophenyl substituent at the oxazole 5-position and a 3-(methylsulfonamido)phenyl group on the carboxamide nitrogen [1]. This compound belongs to the broader class of 4,5-diaryloxazole-2-carboxamides, a scaffold recognized in the patent literature for cyclooxygenase-2 (COX-2) inhibitory activity [2]. Its distinguishing structural features include the methylsulfonamido (-NHSO₂CH₃) pharmacophore—a hydrogen-bond-capable moiety distinct from the methylsulfonyl (-SO₂CH₃) group found in rofecoxib-class COX-2 inhibitors—and the electron-withdrawing para-fluorophenyl ring, which influences both lipophilicity and target-binding electrostatics [3]. These features create a unique physicochemical profile that differentiates it from closely related oxazole-2-carboxamide analogs during scientific selection.

Why Generic Substitution of 5-(4-Fluorophenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide with In-Class Analogs Fails


In-class oxazole-2-carboxamide analogs cannot be treated as interchangeable because small structural modifications at the aniline sulfonamide or the oxazole 5-aryl position produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and COX-2 selectivity. For example, replacing the methylsulfonamido (-NHSO₂CH₃) group with a methylsulfanyl (-SCH₃) group eliminates two hydrogen-bond donors/acceptors and increases the computed XLogP3 by approximately 1.6 log units, fundamentally altering both solubility and target-binding potential [1]. Similarly, the para-fluorophenyl versus para-methoxyphenyl substitution at the oxazole 5-position is known to invert COX-1/COX-2 selectivity profiles in structurally related sulfonamide series [2]. Consequently, procurement decisions based solely on scaffold similarity—without verifying the exact substitution pattern—risk selecting a compound with meaningfully different biological activity, selectivity, or physicochemical behavior. The quantitative evidence below establishes the specific dimensions on which CAS 1795297-09-4 differs from its closest analogs.

Quantitative Differentiation Evidence for 5-(4-Fluorophenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide (CAS 1795297-09-4)


Reduced Lipophilicity (ΔXLogP3 = -1.6) Versus the Methylsulfanyl Analog Improves Aqueous Compatibility

The target compound exhibits a computed XLogP3 value of 2.2, which is 1.6 log units lower than the 3.8 measured for its closest structural analog, 5-(4-fluorophenyl)-N-(3-(methylsulfanyl)phenyl)oxazole-2-carboxamide (CAS 1798662-02-8) [1]. This difference arises from the replacement of the lipophilic methylsulfanyl (-SCH₃) group with the polar methylsulfonamido (-NHSO₂CH₃) group. A lower logP falls within the optimal range for oral bioavailability (Rule of Five: logP < 5) and favors aqueous solubility, which is critical for in vitro assay reproducibility and in vivo dosing.

Lipophilicity Drug-likeness Solubility

Enhanced Hydrogen-Bonding Capacity (2 HBD / 7 HBA) Relative to the Methylsulfanyl Analog Confers Greater Target-Interaction Potential

The methylsulfonamido group provides 2 hydrogen-bond donors (HBD) and 7 hydrogen-bond acceptors (HBA), compared to only 1 HBD and 5 HBA for the methylsulfanyl analog [1]. The additional donor is the sulfonamide N-H, and the two additional acceptors are the sulfonamide S=O oxygens. Increased hydrogen-bonding capacity is associated with stronger and more specific interactions with protein active sites, particularly with the COX-2 enzyme where the sulfonamide/sulfone group is known to interact with Arg513 and His90 residues [2].

Hydrogen bonding Target engagement Structure-activity relationship

Methylsulfonamido Pharmacophore Modulates COX-2 Selectivity Differently Than Methylsulfonyl: Evidence from Rofecoxib Analog SAR

In a systematic SAR study of rofecoxib analogs, replacement of the methylsulfonyl (-SO₂CH₃) COX-2 pharmacophore with a methylsulfonamido (-NHSO₂CH₃) group decreased COX-2 selectivity [1]. Compounds bearing the methylsulfonamido group with a para-fluoro substituent on the adjacent phenyl ring (analogous to the 4-fluorophenyl group in CAS 1795297-09-4) exhibited COX-2 selectivity indexes in the range of 3.1–39.4, compared to the substantially higher selectivity of the parent methylsulfonyl compound rofecoxib [1]. This indicates that the methylsulfonamido group provides a tunable selectivity window rather than the extreme COX-2 bias of methylsulfonyl-containing inhibitors—a profile that may be advantageous in contexts where balanced COX-1/COX-2 inhibition is preferred.

COX-2 selectivity Pharmacophore design Cyclooxygenase inhibition

Oxazole-2-Carboxamide Core Confers Distinct Chemical Stability and Synthetic Tractability Compared to Isoxazole and Pyrazole COX-2 Inhibitor Scaffolds

The 1,3-oxazole-2-carboxamide core of CAS 1795297-09-4 represents a scaffold that is chemically distinct from the isoxazole core of valdecoxib, the pyrazole core of celecoxib, and the furanone core of rofecoxib [1]. Oxazole rings are generally more stable toward ring-opening hydrolysis than isoxazoles under acidic conditions due to the absence of the labile N-O bond [2]. The carboxamide linkage at the 2-position provides a metabolically stable amide bond that resists hydrolysis relative to ester-containing prodrugs. These features make the oxazole-2-carboxamide scaffold a valuable alternative for long-term storage, formulation stability, and reliable assay performance.

Scaffold diversity Chemical stability Synthetic accessibility

Meta-Positioned Methylsulfonamido Group Enables Distinct Binding Geometry Compared to Para-Substituted Sulfonamide Analogs

The methylsulfonamido group in CAS 1795297-09-4 is attached at the meta (3-) position of the aniline ring, whereas many literature sulfonamide COX-2 inhibitors (e.g., celecoxib, valdecoxib) feature a para-substituted sulfonamide [1]. This meta-substitution pattern alters the vector of the sulfonamide pharmacophore relative to the oxazole core, which may affect its ability to engage the COX-2 active-site arginine residue (Arg513) in the same geometry as para-substituted analogs [2]. This regioisomeric difference provides a structurally distinct probe for exploring COX-2 binding-site topology.

Regioisomerism Binding mode Structure-based design

Optimal Research and Procurement Application Scenarios for 5-(4-Fluorophenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide (CAS 1795297-09-4)


COX-2 Selectivity Profiling: Distinguishing Methylsulfonamido- from Methylsulfonyl-Mediated Isozyme Selectivity

This compound is optimally deployed in head-to-head COX-1/COX-2 selectivity assays alongside methylsulfonyl-containing comparators (e.g., rofecoxib or its des-methyl analogs) to quantify how the methylsulfonamido pharmacophore shifts the COX-2 selectivity index. Based on furanone-scaffold SAR data, methylsulfonamido analogs with para-fluoro substitution exhibit COX-2 selectivity indexes in the 3.1–39.4 range, markedly lower than the extreme selectivity of methylsulfonyl compounds [1]. Procuring CAS 1795297-09-4 for this purpose enables the systematic exploration of the selectivity window relevant to balancing gastrointestinal safety and cardiovascular risk.

Structure-Activity Relationship (SAR) Expansion: Exploring the Meta-Sulfonamidophenyl Pharmacophore Space

The meta-positioned methylsulfonamido group is underrepresented in commercial screening collections relative to para-substituted sulfonamides. This compound serves as a key SAR probe to determine whether meta-substitution preserves or alters COX-2 binding affinity and selectivity relative to para-substituted benchmarks [2]. Its increased hydrogen-bonding capacity (2 HBD, 7 HBA) compared to the methylsulfanyl analog (1 HBD, 5 HBA) also allows systematic investigation of how incremental hydrogen-bond donor/acceptor count affects target engagement [3].

Physicochemical Property Benchmarking: Validating the Impact of Sulfide-to-Sulfonamide Oxidation on Drug-Likeness Parameters

The 1.6 log unit reduction in XLogP3 (from 3.8 to 2.2) upon oxidation of the methylsulfanyl group to the methylsulfonamido group provides a well-defined chemical transformation pair for studying the impact of sulfonamide introduction on solubility, permeability, and metabolic stability [3]. Procuring both CAS 1795297-09-4 and its methylsulfanyl analog (CAS 1798662-02-8) enables paired assays that isolate the contribution of the sulfonamide group to ADME properties, without confounding changes to the oxazole core or fluorophenyl substituent.

Scaffold-Hopping Campaigns: Oxazole-2-Carboxamide as a Stable Alternative to Isoxazole and Pyrazole COX-2 Inhibitor Cores

For medicinal chemistry programs seeking to replace the isoxazole (valdecoxib) or pyrazole (celecoxib) core with a chemically more stable heterocycle, the 1,3-oxazole-2-carboxamide scaffold—validated in the COX-2 patent literature (US6002014, EP0826676)—offers resistance to N-O bond cleavage and amide hydrolysis [4]. CAS 1795297-09-4 exemplifies this scaffold with a fully elaborated substitution pattern, making it a suitable reference compound for evaluating oxazole-based lead series in terms of synthetic accessibility, stability under assay conditions, and target-binding potential.

Quote Request

Request a Quote for 5-(4-fluorophenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.